molecular formula C23H29N3O5S B3058773 Calmagite triethanolammonium salt CAS No. 91698-30-5

Calmagite triethanolammonium salt

Cat. No.: B3058773
CAS No.: 91698-30-5
M. Wt: 459.6 g/mol
InChI Key: AMUQDVZTNFVMIV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Calmagite triethanolammonium salt is synthesized through a diazotization reaction followed by coupling with 1-naphthol-4-sulfonic acid . The reaction typically involves the following steps:

    Diazotization: Aniline derivatives are diazotized using sodium nitrite and hydrochloric acid at low temperatures.

    Coupling: The diazonium salt is then coupled with 1-naphthol-4-sulfonic acid in an alkaline medium to form the azo dye.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale diazotization and coupling reactions under controlled conditions to ensure high yield and purity. The crude dye is often purified through recrystallization from solvents like acetone .

Chemical Reactions Analysis

Types of Reactions

Calmagite triethanolammonium salt undergoes various chemical reactions, including:

    Complexation: It forms complexes with metal ions such as calcium and magnesium.

    Oxidation and Reduction: The azo group can undergo redox reactions under specific conditions.

    Substitution: The sulfonic acid group can participate in substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Complexation: Metal-Calmagite complexes.

    Oxidation: Oxidized forms of the azo dye.

    Substitution: Substituted derivatives of the original compound.

Scientific Research Applications

Calmagite triethanolammonium salt has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Calmagite triethanolammonium salt is unique due to its high sensitivity and specificity for calcium and magnesium ions. It provides a distinct color change, making it easier to detect end points in titrations compared to other indicators .

Properties

CAS No.

91698-30-5

Molecular Formula

C23H29N3O5S

Molecular Weight

459.6 g/mol

IUPAC Name

N,N-diethylethanamine;3-hydroxy-4-[(2-hydroxy-5-methylphenyl)diazenyl]naphthalene-1-sulfonic acid

InChI

InChI=1S/C17H14N2O5S.C6H15N/c1-10-6-7-14(20)13(8-10)18-19-17-12-5-3-2-4-11(12)16(9-15(17)21)25(22,23)24;1-4-7(5-2)6-3/h2-9,20-21H,1H3,(H,22,23,24);4-6H2,1-3H3

InChI Key

AMUQDVZTNFVMIV-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)O)N=NC2=C(C=C(C3=CC=CC=C32)S(=O)(=O)O)O.C(CO)N(CCO)CCO

Canonical SMILES

CCN(CC)CC.CC1=CC(=C(C=C1)O)N=NC2=C(C=C(C3=CC=CC=C32)S(=O)(=O)O)O

Key on ui other cas no.

91698-30-5

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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